molecular formula C20H13BrClNO2 B2995257 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 313368-03-5

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide

Cat. No. B2995257
M. Wt: 414.68
InChI Key: WCCLESANOMRKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide” is a chemical compound with the molecular formula C20H13BrClNO2 . It has an average mass of 414.680 Da and a monoisotopic mass of 412.981812 Da .

Scientific Research Applications

Antipathogenic Activity

  • A study explored the synthesis and antipathogenic activity of various acylthioureas, including compounds related to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide. These compounds demonstrated significant antimicrobial and antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, suggesting their potential in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Structural and Spectroscopic Analysis

  • Another study reported the synthesis and structural characterization of two antipyrine derivatives structurally related to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide. The research involved X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, providing insights into the molecular structure and interactions of such compounds (Saeed et al., 2020).

Mitosis Inhibition in Plant Cells

  • A study focused on the mitosis inhibition properties of a series of N-(1,1-dimethylpropynyl) benzamide compounds, closely related to the chemical structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide. These compounds were found to be powerful and selective inhibitors of mitosis in plant cells, suggesting their potential use in agricultural and botanical research (Merlin et al., 1987).

Synthesis of Polymer Materials

  • Research on N-(Monohalogenphenyl)maleamic acids and N-(monohalogenphenyl) maleimides, including bromide and chlorine analogs similar to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide, has been conducted. This study focused on their radical copolymerization, offering insights into the potential use of these compounds in the synthesis of polymer materials (Bezděk & Hrabák, 1979).

Metal Complex Formation

  • A study synthesized and characterized metal complexes of 4-Bromo-N-(di-R-carbamothioyl)benzamide derivatives, which bear structural similarity to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide. These complexes were analyzed for their potential applications in coordination chemistry (Binzet et al., 2009).

Antifungal Activity

  • Various derivatives of N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, structurally related to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide, were synthesized and tested for their antifungal activity, showing potential for use in antifungal applications (Saeed et al., 2008).

properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrClNO2/c21-14-10-11-18(23-20(25)13-6-2-1-3-7-13)16(12-14)19(24)15-8-4-5-9-17(15)22/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCLESANOMRKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide

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